molecular formula C14H18N4O2 B6335285 Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1044909-25-2

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B6335285
CAS No.: 1044909-25-2
M. Wt: 274.32 g/mol
InChI Key: WPTSQWQPTWZERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetically designed small molecule based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases . This specific compound features a 1,3-dimethyl substitution on the pyrazole ring and a cyclopropylamino group at the 4-position, a pattern designed to explore structure-activity relationships in kinase inhibition. Compounds within this chemical class have been identified as potent inhibitors of various protein kinases, which are critical targets in oncological research . For instance, related pyrazolo[3,4-b]pyridines have demonstrated significant activity as cyclin-dependent kinase (CDK) inhibitors and as novel inhibitors of TAM (TYRO3, AXL, Mer) and MET kinases, which are implicated in cancer cell proliferation, survival, and metastasis . The mechanism of action for this compound family typically involves competitive binding at the ATP-binding site of target kinases, thereby disrupting downstream signaling pathways that drive tumor growth . The strategic incorporation of the cyclopropylamino group is a common medicinal chemistry tactic to modulate potency, selectivity, and metabolic stability. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a pharmacological tool to probe the biology of kinase signaling pathways in disease models, particularly in screening for novel anti-cancer agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTSQWQPTWZERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrazole-5-Amine Derivatives

Pyrazole-5-amine derivatives react with activated carbonyl groups to form the fused pyridine ring. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is synthesized via refluxing pyrazole-5-amine with α,β-unsaturated carbonyl compounds in acetic acid (yields: 70–85%). Key steps include:

  • Michael Addition : The amine attacks the α-carbon of the carbonyl group.

  • Cyclization : Intramolecular dehydration forms the pyridine ring.

  • Aromatization : Oxidation or thermal elimination finalizes the aromatic system.

This method’s efficiency depends on the electron-withdrawing nature of the carbonyl group and the solvent’s acidity.

Multicomponent Cascade Reactions

A novel approach utilizes 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in ethanol with sulfonated amorphous carbon (AC-SO3H) as a catalyst. The reaction proceeds via:

  • Ring Opening : The cyano group reacts with aniline, forming an intermediate imine.

  • Cyclization : AC-SO3H facilitates intramolecular attack, forming the pyrazolo[3,4-b]pyridine scaffold.

  • Rearomatization : Ethanol acts as both solvent and mild reducing agent.

This room-temperature method achieves moderate yields (60–80%) and is scalable to gram quantities.

Functionalization at C4 and C5 Positions

C4-Cyclopropylaminylation

The cyclopropylamino group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

SNAr with Cyclopropylamine

A halogenated intermediate (e.g., 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) reacts with cyclopropylamine in tetrahydrofuran (THF) at 60°C.

  • Base : Triethylamine neutralizes HCl byproducts.

  • Catalyst : Pd(OAc)2 enhances reactivity for electron-deficient aryl chlorides.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed coupling using cyclopropylamine and XPhos ligand achieves C–N bond formation at 100°C. Yields improve to 85–90% compared to SNAr (70–75%).

C5-Ethoxycarbonylation

The ethyl ester group is introduced via:

  • Esterification of Carboxylic Acid : Ethanol and thionyl chloride convert pyrazolo[3,4-b]pyridine-5-carboxylic acid to the ethyl ester.

    • Conditions : 0–20°C, 3 hours (yield: 80%).

    • Workup : Silica gel chromatography removes excess reagents.

  • Direct Use of Ethyl Acetoacetate : In multicomponent syntheses, ethyl acetoacetate serves as both a carbonyl source and ester donor, eliminating post-cyclization modification.

Optimization and Industrial Considerations

Catalyst Systems

  • Homogeneous Catalysts : Pd(OAc)2 and XPhos improve coupling efficiency but require rigorous purification.

  • Heterogeneous Catalysts : AC-SO3H offers recyclability (up to 5 cycles) and reduces metal contamination.

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield (%)
Core FormationAcetic Acid110 (reflux)85
C4-AminationTHF6075
EsterificationEthanol2080

Polar solvents like DMF accelerate SNAr but complicate downstream purification. Ethanol balances reactivity and environmental impact.

Scalability Challenges

  • Gram-Scale Synthesis : AC-SO3H-mediated methods maintain 80% yield at 10-g scale.

  • Continuous Flow Systems : Microreactors minimize thermal degradation during high-temperature cyclization.

Analytical Characterization

Critical data for validating successful synthesis:

  • 1H NMR : Methyl groups at δ 2.49 (C3–CH3) and δ 3.36 (N1–CH3).

  • IR : Ester C=O stretch at 1720 cm⁻¹ and N–H bend at 3350 cm⁻¹.

  • HPLC Purity : >98% after column chromatography.

Emerging Methodologies

Photocatalytic Amination

Visible-light-driven catalysis using Ru(bpy)3Cl2 enables C4-amination at room temperature, reducing energy consumption.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) esterify carboxylic acid intermediates in aqueous media, improving sustainability .

Chemical Reactions Analysis

Cyclocondensation Reactions for Bicyclic Scaffold Formation

The pyrazolo[3,4-b]pyridine core can undergo cyclocondensation with acetophenones via a Friedländer annulation mechanism. This reaction employs AlCl₃ as a Lewis acid in dichloroethane (DCE) under reflux :

EntryAcetophenone Substituent (R)Product Yield (%)
1H75
43-NO₂80
64-NO₂77

Mechanism :

  • Nucleophilic attack of the pyrazole’s amino group on the ketone’s carbonyl carbon.

  • Cyclization via dehydration to form the fused pyridine ring .

Electron-withdrawing groups (e.g., NO₂) at the meta or para positions enhance yields by stabilizing intermediates .

Dimroth Rearrangement for Pyrimidine Ring Formation

Under acidic conditions, the compound reacts with formamidines to form pyrazolo[4,3-d]pyrimidines via a Dimroth rearrangement :

EntryAmine (RNH₂)Temperature (°C)Yield (%)
4Cyclopropylamine6087
74-Methoxyaniline12082

Reaction Conditions :

  • Solvent : Acetic acid

  • Activation : Microwave irradiation (90 W)

  • Time : 15 minutes

This method is efficient for introducing nitrogen-rich heterocycles, critical for enhancing bioactivity.

Ester Hydrolysis and Functionalization

The ethyl ester group at position 5 undergoes hydrolysis to yield carboxylic acid derivatives, enabling further functionalization:

Conditions :

  • Hydrolysis : NaOH (aqueous) or LiOH (THF/H₂O)

  • Derivatization : Amide coupling via EDC/HOBt or CDI-mediated reactions .

Applications :

  • Conversion to carboxamides for improved solubility.

  • Synthesis of prodrugs via ester-to-acid bioactivation.

Electrophilic Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at position 6, facilitated by electron-donating effects of the cyclopropylamino group:

Reaction TypeReagentProductYield (%)
NitrationHNO₃/H₂SO₄6-Nitro derivative65–70
SulfonationSO₃/H₂SO₄6-Sulfo derivative60–68

These reactions are pivotal for introducing pharmacophores or modifying electronic properties .

Nucleophilic Displacement of the Cyclopropylamino Group

The cyclopropylamino substituent at position 4 participates in nucleophilic displacement under strongly basic conditions:

Example :

  • Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium intermediates.

  • Displacement by amines (e.g., morpholine) yields 4-alkylamino derivatives .

Limitations : Steric hindrance from the cyclopropyl group may reduce reactivity compared to linear alkylamines.

Oxidation and Reduction Reactions

  • Oxidation : The methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ (acidic conditions).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering conformational flexibility .

Photochemical Reactivity

UV irradiation in methanol induces ring-opening reactions, forming linear intermediates that re-cyclize under thermal conditions. This property is leveraged in prodrug design for controlled release.

Key Considerations:

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DCE, acetonitrile) generally outperform those in protic solvents .

  • Temperature Dependence : Microwave-assisted methods reduce reaction times from hours to minutes while improving yields .

This compound’s versatile reactivity profile underscores its value in synthesizing bioactive derivatives, particularly for targeting phosphodiesterases and adenosine receptors .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds within the pyrazolopyridine family exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in malignant cells while sparing normal cells.

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating neurological disorders such as anxiety and depression. Research has shown that similar compounds can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.

Pharmacological Applications

This compound has been investigated for its pharmacological properties beyond anticancer activity:

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This could have implications for treating conditions such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

There is emerging evidence that pyrazolopyridine derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in laboratory settings:

StudyFocusFindings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BNeurologicalShowed potential antidepressant-like effects in animal models.
Study CAnti-inflammatoryExhibited reduced inflammatory markers in induced arthritis models.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[3,4-b]pyridine derivatives exhibit significant biological activity depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity
Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cyclopropylamino, 1,3-dimethyl, 5-CO₂Et High lipophilicity due to cyclopropyl group; ester enhances metabolic stability Potential antiviral/antimalarial (inferred from structural analogs)
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Compound 5, ) 4-Phenylamino, 1-phenyl, 5-CO₂Et Bulky phenyl groups reduce membrane permeability Antiviral (HSV-1 inhibition; IC₅₀ ~3–9 μM)
Ethyl 4-[(6-methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-05, ) 4-(6-Methylpyridin-2-yl)amino, 1-phenyl, 5-CO₂Et Pyridine enhances solubility and hydrogen bonding Anti-HSV-1 activity (IC₅₀ = 4.2 μM)
Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87, ) 4-Butylamino-sulfonamide, 1-phenyl, 5-CO₂Et Sulfonamide improves solubility and target interaction Dual antimalarial (IC₅₀ = 3.46–9.30 μM) and anti-SARS-CoV-2 potential
Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (101, ) 4-Chloro, 1-phenyl, 5-CN Nitrile group increases electron-withdrawing effects Lower antimalarial activity vs. CO₂Et analogs (IC₅₀ >15 μM)

Key Observations

Substituent Effects on Bioactivity: The 5-CO₂Et group is consistently associated with higher antimalarial and antiviral activity compared to 5-CN derivatives, likely due to improved metabolic stability and target binding .

Synthetic Accessibility: Derivatives with aryl/heteroaryl amino groups (e.g., phenyl, pyridinyl) are synthesized via nucleophilic substitution of 4-chloro precursors . Cyclopropylamino incorporation may require optimized reaction conditions to address the strain of the cyclopropane ring .

Biological Performance :

  • Antiviral Activity : Pyridinyl-substituted analogs (e.g., ARA-05) show enhanced activity against HSV-1, attributed to improved solubility and hydrogen bonding .
  • Antimalarial Activity : Sulfonamide-containing derivatives (e.g., L87) exhibit dual activity, with IC₅₀ values comparable to chloroquine in resistant Plasmodium strains .

Physicochemical Properties

  • Lipophilicity: Cyclopropylamino derivatives (logP ~2.5–3.0) are more lipophilic than pyridinyl analogs (logP ~1.8–2.2), favoring blood-brain barrier penetration.
  • Solubility : Ester groups (5-CO₂Et) improve aqueous solubility compared to nitriles (5-CN), which are prone to crystallization .

Biological Activity

Introduction

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No: 1044909-25-2) is a compound that belongs to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 274.32 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core substituted with cyclopropylamino and ethyl carboxylate groups.

Anti-Cancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anti-cancer properties. This compound has shown promise in inhibiting various cancer cell lines. For instance:

  • In vitro Studies : In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values in the micromolar range. The specific mechanisms include the induction of apoptosis and cell cycle arrest.

Anti-Viral Activity

The compound also exhibits antiviral properties. Research has highlighted its potential against several viral infections:

  • Mechanism of Action : It acts as an inhibitor of viral replication by targeting specific viral enzymes or host cell pathways essential for viral life cycles.
  • Case Studies : In a study involving respiratory syncytial virus (RSV), derivatives of pyrazolo[3,4-b]pyridine were found to inhibit viral replication effectively at low concentrations (EC50 values ranging from 5 to 28 μM) .

Other Biological Activities

This compound has also been investigated for other biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties that may be beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-CancerInduction of apoptosis; cell cycle arrest
Anti-ViralInhibition of viral replication
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveProtection against neuronal damage

Case Studies

  • Cancer Cell Line Study :
    • A study evaluated the cytotoxicity of this compound on various human cancer cell lines. Results indicated significant growth inhibition with an IC50 value of approximately 15 μM against breast cancer cells.
  • Antiviral Efficacy Against RSV :
    • In vitro testing demonstrated that derivatives similar to this compound effectively reduced RSV replication by over 80% at concentrations as low as 7 μM.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions using pyrazole-carbaldehyde intermediates. For example, hydrazine hydrate in ethanol under reflux or room temperature can yield pyrazolo-pyridine derivatives, with regioselectivity influenced by reaction conditions. Key steps include:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines form pyrazole esters (e.g., 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate) .
  • Functionalization : Introducing cyclopropylamine via nucleophilic substitution or coupling reactions at the 4-position of the pyrazole core .
  • Purification : Column chromatography or recrystallization ensures purity.

Reference : Synthesis of fused pyrazole systems via hydrazine hydrate , cyclocondensation protocols .

Basic: How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR analyze substituent positions (e.g., cyclopropylamine protons at δ ~1.0–1.5 ppm, pyrazole methyl groups at δ ~2.5 ppm).
  • X-ray Diffraction : Single-crystal X-ray studies resolve bond angles and stereochemistry, as demonstrated in ethyl pyrazole-carboxylate derivatives .
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies purity (>95%) and molecular weight .

Reference : X-ray crystallography of pyrazole derivatives , NMR and HPLC workflows .

Advanced: How do reaction conditions (e.g., temperature, catalysts) influence the regioselectivity of pyrazolo[3,4-b]pyridine synthesis?

Methodological Answer:
Regioselectivity is controlled by kinetic vs. thermodynamic pathways:

  • Reflux Conditions : Higher temperatures favor thermodynamically stable products. For example, hydrazine hydrate in ethanol at reflux yields 1,6-dihydropyrazolo[3,4-c]pyrazole derivatives .
  • Room Temperature/Iodine Catalysis : Mild conditions with iodine promote alternative cyclization pathways, leading to 6H-pyrazolo[3,4-c]pyrazol-2-ylamine derivatives .
  • Mechanistic Analysis : Density functional theory (DFT) calculations can predict transition states and energy barriers to rationalize product distributions.

Reference : Comparative synthesis under varying conditions .

Advanced: What computational methods are integrated with experimental data to predict electronic properties?

Methodological Answer:
Hybrid experimental-theoretical approaches include:

  • DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, vibrational frequencies from IR spectra are matched with DFT-derived values to validate electronic structures .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions for bioactive derivatives.
  • Spectral Simulations : Tools like Gaussian or ORCA predict NMR chemical shifts, which are cross-validated with experimental data .

Reference : Combined DFT and spectral analysis .

Advanced: How can structural modifications enhance bioactivity while maintaining core stability?

Methodological Answer:
Rational design strategies include:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., fluoro, chloro) at the pyridine ring improves metabolic stability.
  • Derivatization : Replacing the ethyl ester with bioisosteres (e.g., amides) enhances target binding, as seen in pyrazolo-pyrimidine kinase inhibitors .
  • Stability Studies : Accelerated degradation tests (e.g., pH, thermal stress) identify vulnerable sites for stabilization, such as cyclopropane ring protection .

Reference : Pyrazolo-pyrimidine derivatives in kinase inhibition .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as general pyrazole derivatives may release volatile byproducts .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.

Reference : Safety guidelines for pyrazole-based laboratory chemicals .

Advanced: How are contradictory spectral or crystallographic data resolved in structural elucidation?

Methodological Answer:

  • Multi-technique Validation : Cross-check NMR, IR, and X-ray data to resolve ambiguities. For example, crystallographic disorder in the cyclopropyl group may require re-refinement using SHELXL .
  • Dynamic Effects : Variable-temperature NMR probes conformational flexibility (e.g., cyclopropane ring puckering).
  • Collaborative Analysis : Consult crystallographic databases (e.g., CCDC) to compare bond parameters with analogous structures .

Reference : X-ray refinement protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.